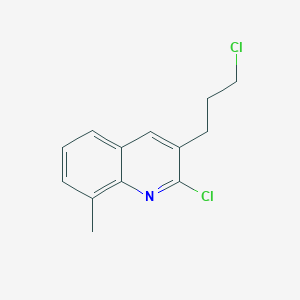

2-Chloro-3-(3-chloropropyl)-8-methylquinoline

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 2-chloro-3-(3-chloropropyl)-8-methylquinoline reflects its substitution pattern on the quinoline core (C$${13}$$H$${13}$$Cl$$_{2}$$N). The quinoline skeleton is numbered such that the nitrogen atom occupies position 1, with subsequent positions assigned clockwise. Key substituents include:

- A chlorine atom at position 2.

- A 3-chloropropyl chain (-CH$${2}$$CH$${2}$$CH$$_{2}$$Cl) at position 3.

- A methyl group (-CH$$_{3}$$) at position 8.

The molecular formula C$${13}$$H$${13}$$Cl$$_{2}$$N corresponds to a molecular weight of 254.16 g/mol, calculated as follows:

$$

\text{Molecular weight} = (13 \times 12.01) + (13 \times 1.008) + (2 \times 35.45) + (1 \times 14.01) = 254.16 \, \text{g/mol}

$$

Table 1: IUPAC Nomenclature Breakdown

| Position | Substituent | Prefix/Suffix |

|---|---|---|

| 2 | Chlorine (-Cl) | Chloro- |

| 3 | 3-Chloropropyl | (3-chloropropyl) |

| 8 | Methyl (-CH$$_{3}$$) | 8-methyl |

This naming convention distinguishes it from related derivatives, such as 2-chloro-3-(3-chloropropyl)quinoline (lacking the 8-methyl group) and 2-chloro-3-(3-chloropropyl)-5,7-dimethylquinoline (additional methyl groups at positions 5 and 7).

X-ray Crystallography and Conformational Studies

While direct crystallographic data for this compound are limited, studies on analogous halogenated quinolines provide insights into its likely structural features. For example, the crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline (C$${13}$$H$${14}$$ClNO$$_{3}$$) reveals a planar quinoline core with substituents adopting staggered conformations to minimize steric hindrance.

Key inferred characteristics include:

- Planarity of the Quinoline Core : The bicyclic system typically exhibits near-planarity, with dihedral angles between the benzene and pyridine rings measuring <5° in related compounds.

- Chloropropyl Chain Orientation : The 3-chloropropyl group likely adopts a gauche conformation, as observed in alkyl-substituted quinolines, to reduce steric clashes with the 8-methyl group.

- Intermolecular Interactions : Halogen bonding between chlorine atoms and adjacent quinoline rings may contribute to crystal packing, as seen in 2-chloro-5,7-dimethylquinoline derivatives.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value (Estimated) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2$$_{1}$$ |

| Unit Cell Dimensions | a = 10–12 Å, b = 15–18 Å, c = 8–10 Å |

| Z (Molecules/Unit Cell) | 4 |

Further empirical studies using single-crystal X-ray diffraction are required to validate these predictions.

Comparative Analysis with Related Halogenated Quinoline Derivatives

Structural variations among halogenated quinolines significantly impact their physicochemical properties. The following comparison highlights key differences:

Table 3: Structural and Molecular Comparison

Notable trends include:

- Molecular Weight Increments : Each additional methyl group increases the molecular weight by ~14.03 g/mol.

- Steric Effects : The 8-methyl group in this compound introduces steric hindrance near the pyridine nitrogen, potentially reducing nucleophilic reactivity at this site compared to non-methylated analogs.

- Electronic Effects : Chlorine atoms at positions 2 and 3 create electron-withdrawing effects, polarizing the quinoline ring and enhancing electrophilic substitution at positions 5 and 8.

Properties

CAS No. |

948290-29-7 |

|---|---|

Molecular Formula |

C13H13Cl2N |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

2-chloro-3-(3-chloropropyl)-8-methylquinoline |

InChI |

InChI=1S/C13H13Cl2N/c1-9-4-2-5-10-8-11(6-3-7-14)13(15)16-12(9)10/h2,4-5,8H,3,6-7H2,1H3 |

InChI Key |

YLULXVPJZVNWGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCCCl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Quinoline Derivatives

One common approach involves the chlorination of quinoline derivatives followed by alkylation. The general reaction can be summarized as follows:

- Starting Material : 2-Chloroquinoline

- Reagent : 3-Chloropropyl chloride

- Base : Potassium carbonate

- Solvent : Dichloromethane

- Conditions : Reflux

This method has been reported to provide a good yield of the desired product under controlled conditions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another effective method for synthesizing quinoline derivatives, including this compound. This method employs phosphorus oxychloride and dimethylformamide as key reagents.

This method is noted for its efficiency, requiring less raw material and time compared to traditional methods.

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their respective conditions and yields:

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Chlorination & Alkylation | 2-Chloroquinoline | 3-Chloropropyl chloride, K2CO3 | Reflux in dichloromethane | ~70-85 |

| Vilsmeier-Haack Reaction | Ortho methyl acetanilide | Phosphorus oxychloride, DMF | Reflux at 80-90°C | ~80-90 |

Analysis of Reaction Mechanisms

Mechanism of Chlorination

Chlorination typically involves electrophilic substitution where chlorine substitutes hydrogen on the quinoline ring. The presence of electron-withdrawing groups enhances the reactivity of the ring towards chlorination.

Mechanism of Alkylation

In the alkylation step, the nucleophilic attack occurs at the chlorine position on quinoline, facilitated by a base that deprotonates the nitrogen atom in quinoline, increasing its nucleophilicity.

Chemical Reactions Analysis

2-Chloro-3-(3-chloropropyl)-8-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different pharmacological properties.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-Chloro-3-(3-chloropropyl)-8-methylquinoline exhibits significant cytotoxic effects against a range of cancer cell lines. A study highlighted its potential as an anticancer agent, demonstrating that derivatives of quinoline can be modified to enhance their biological activity against tumors. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Mechanism of Action

The compound operates through multiple pathways:

- Inhibition of DNA synthesis : By interfering with the replication process in cancer cells.

- Induction of oxidative stress : Leading to cell death in malignant cells while sparing normal cells.

Agrochemicals

Fungicidal Properties

this compound has been investigated for its fungicidal properties. It belongs to a class of compounds that show efficacy against various fungal pathogens affecting crops. The compound's structure allows it to penetrate fungal cell membranes, disrupting essential cellular processes .

Field Studies

Field trials have demonstrated the effectiveness of this compound in controlling fungal diseases in crops such as wheat and corn. Its application resulted in a significant reduction in disease incidence, showcasing its potential as a sustainable alternative to conventional fungicides.

Material Science

Polymer Additive

In material science, this compound is explored as an additive in polymer formulations. Its incorporation enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Case Study: Polymer Blends

A case study involving the blending of this compound with polyvinyl chloride (PVC) showed improved resistance to degradation under thermal stress. The modified PVC exhibited enhanced durability, making it suitable for outdoor applications where UV exposure is prevalent.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-8-methylquinoline involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of pathogens and cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Chain Length Variations

2-Chloro-3-(2-chloroethyl)-8-methylquinoline (CAS 63742-82-5)

- Structure : Chloroethyl (C₂H₄Cl) at position 3, methyl at position 8.

- Molecular Formula : C₁₂H₁₁Cl₂N.

- Molar Mass : 240.13 g/mol.

- Key Differences : Shorter chloroalkyl chain reduces lipophilicity (logP ~2.8 estimated) compared to the chloropropyl analog (logP ~3.5). This impacts solubility in organic solvents and reactivity in nucleophilic substitution reactions .

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0)

- Structure : Methoxy (OCH₃) at position 6, chloropropyl at position 3.

- Molecular Formula: C₁₃H₁₂Cl₂NO.

- Molar Mass : 283.15 g/mol.

- Market reports highlight its use in specialty chemical synthesis .

Di-Substituted and Heterocyclic Derivatives

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline (CAS 948294-61-9)

- Structure : Methyl groups at positions 6 and 8.

- Molecular Formula : C₁₄H₁₄Cl₂N.

- Molar Mass : 267.17 g/mol.

- Priced at $140–240 per 250–500 mg, it is costlier than mono-substituted analogs due to synthetic complexity .

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

- Structure : Oxadiazole ring at position 3 with a propyl chain.

- This contrasts with the chloropropyl group’s role as a leaving group in alkylation reactions .

Brominated and Pyrimidine Derivatives

2-Chloro-3-(3-chloropropyl)-7-bromoquinoline (CAS 848170-47-8)

- Structure : Bromine at position 5.

- Molecular Formula : C₁₂H₁₀BrCl₂N.

- Molar Mass : 331.98 g/mol.

- Key Differences : Bromine increases molecular weight and polarizability, making it suitable for X-ray crystallography studies. Priced at $180–310 per 250–500 mg, reflecting higher production costs .

2-Chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline

Comparative Data Table

Biological Activity

2-Chloro-3-(3-chloropropyl)-8-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique bicyclic structure. This compound features a chlorine atom at the 2-position, a chloropropyl group at the 3-position, and a methyl group at the 8-position of the quinoline ring. Its molecular formula is C${13}$H${12}$Cl$_{2}$N, with a molecular weight of approximately 267.15 g/mol. The presence of multiple halogen substituents suggests significant potential for biological activity, particularly in antimicrobial and anticancer applications.

The functional groups present in this compound contribute to its reactivity. The chlorine atoms are capable of participating in nucleophilic substitution reactions, while the quinoline ring is prone to electrophilic aromatic substitution. This reactivity underpins many of its biological activities, including interactions with various biological targets such as enzymes and receptors.

Biological Activities

Quinoline derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial and fungal pathogens. For instance, quinoxaline derivatives exhibit notable efficacy against pathogens like E. cloacae and C. albicans.

- Anticancer Properties : Some studies indicate that quinoline derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Pathogens/Targets | Observed Effects | References |

|---|---|---|---|

| Antimicrobial | E. cloacae, C. albicans | Inhibitory and bactericidal effects | |

| Anticancer | Various cancer cell lines | Induction of apoptosis, cell cycle arrest |

Case Studies

Research has highlighted the biological efficacy of compounds structurally related to this compound:

- Antifungal Efficacy : In vitro studies have demonstrated that related compounds exhibit varying degrees of antifungal activity against different species of Candida. For example, the Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing significant variability in effectiveness .

- In Vivo Studies : A murine model was utilized to assess the in vivo efficacy of similar compounds against Candida albicans. Administration of these compounds resulted in reduced inflammatory markers and improved histopathological outcomes compared to untreated controls .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or proliferation.

- DNA Intercalation : Similar quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

| Mechanism | Description | Implications |

|---|---|---|

| Enzyme Inhibition | Targeting metabolic enzymes | Potential for antimicrobial activity |

| DNA Intercalation | Disruption of nucleic acid functions | Anticancer potential through genotoxicity |

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-8-methylquinoline derivatives, and how can these methods be adapted for 2-chloro-3-(3-chloropropyl)-8-methylquinoline?

- Methodological Answer : A widely used approach involves formylation of 2-chloro-8-methylquinoline at the 3-position, followed by nucleophilic substitution or alkylation. For instance, 2-chloro-8-methyl-3-formylquinoline can react with amines or alkylating agents like 3-chloropropyl halides under basic conditions. Reduction of intermediates (e.g., imines) using NaBH3CN at pH ≈6 is effective for introducing amine functionalities . Adapting this, the chloropropyl group could be introduced via nucleophilic substitution on a pre-functionalized intermediate, followed by purification via recrystallization or column chromatography.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, derivatives of 2-chloro-8-methylquinoline have been characterized using SHELX programs (e.g., SHELXL for refinement), which resolve planar deviations (e.g., quinoline ring planarity with RMSD ~0.04 Å) and intermolecular interactions like N–H⋯N hydrogen bonds . Complementary techniques include NMR to verify substituent environments and mass spectrometry for molecular weight validation.

Q. What solvent systems and reaction conditions optimize the synthesis of chloropropyl-substituted quinolines?

- Methodological Answer : Methanol or ethanol at ambient to reflux temperatures (~25–80°C) is typical for imine formation or alkylation, as seen in analogous quinoline syntheses . Polar aprotic solvents (e.g., DMF) may enhance reactivity for halogenated intermediates. Monitoring via TLC and using stoichiometric ratios (1:1 for amine/formyl intermediates) minimizes side products.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR stretching frequencies often arise from conformational flexibility or crystal packing effects. To address this:

- Perform SCXRD to compare experimental bond angles/distances with Density Functional Theory (DFT)-optimized geometries .

- Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria in the chloropropyl chain) .

- Validate computational models (e.g., B3LYP/6-31G*) against experimental torsional parameters (e.g., C–Cl bond angles ~120°) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they mitigated?

- Methodological Answer : Common issues include:

- Disorder in the chloropropyl chain : Resolve using PART instructions in SHELXL and refining occupancy ratios .

- Twinning : For twin domains (e.g., inversion twins with 0.86:0.14 ratios), apply HKLF5 format in SHELX to refine against twinned data .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms using riding models.

Q. What strategies enable the study of intermolecular interactions in crystalline this compound derivatives?

- Methodological Answer : Analyze Hirshfeld surfaces to quantify interactions (e.g., H⋯Cl, C–H⋯π). For example, in related quinoline structures, N–H⋯N hydrogen bonds form zig-zag chains along crystallographic axes, while van der Waals interactions stabilize layered packing . Use CrystalExplorer or Mercury for visualization and topology analysis (e.g., graph-set notation for H-bond patterns).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.